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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental and theoretical evidence

validating the trivalent nature of Lawrencium (Lr). It contrasts Lawrencium's properties with

other trivalent actinides and lanthanides, supported by experimental data and detailed

methodologies.

Executive Summary
Lawrencium, the final member of the actinide series, has been experimentally and

theoretically confirmed to predominantly exist in a trivalent state (Lr³⁺) in aqueous solutions.

This behavior is analogous to its lighter homolog, lutetium (Lu), and other trivalent lanthanides

and actinides. Key experimental validations include ion exchange chromatography and solvent

extraction studies, which demonstrate that Lawrencium's chemical behavior aligns with that of

known trivalent ions. Furthermore, the measured first ionization potential of Lawrencium is the

lowest among the actinides, reinforcing its position as the last element in the series with three

valence electrons. Relativistic effects on its electron configuration are a critical factor in

determining its chemical properties.

Comparative Data on Trivalent Ions
The trivalent nature of Lawrencium is substantiated by comparing its fundamental properties

with those of other trivalent f-block elements.
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Property
Lawrencium
(Lr³⁺)

Lutetium
(Lu³⁺)

Mendelevium
(Md³⁺)

Erbium (Er³⁺)

Ionic Radius

(pm)
88.1 ± 0.1[1] 86.1 89.7 89.0

Enthalpy of

Hydration

(kJ/mol)

-3685 ± 13[1] -3690 Not Available -3665

First Ionization

Energy (eV)

4.96 (+0.08 /

-0.07)
5.43 6.58 6.11

Second

Ionization Energy

(eV)

>13.3[1] 11.06 12.6 11.93

Experimental Validation
The trivalent character of Lawrencium has been established through a series of atom-at-a-

time chemistry experiments.

Ion Exchange Chromatography
Ion exchange chromatography has been a pivotal technique in confirming the trivalent nature of

Lawrencium. In these experiments, the elution behavior of Lawrencium is compared with that

of other elements with known oxidation states.

Experimental Protocol:

Production of Lawrencium: The short-lived isotope ²⁶⁰Lr (half-life 2.7 minutes) is produced

by bombarding a berkelium-249 target with oxygen-18 ions.

Column Preparation: A cation-exchange resin column is prepared and equilibrated with a

suitable buffer.

Loading: The produced Lawrencium atoms, along with other tracer ions (trivalent

lanthanides and actinides), are loaded onto the column.
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Elution: The ions are eluted from the column using a complexing agent, typically ammonium

α-hydroxyisobutyrate (α-HIB). The eluent concentration and pH are carefully controlled to

achieve separation.

Detection: The eluted fractions are collected and analyzed for the characteristic alpha decay

of ²⁶⁰Lr and the radiation signatures of the other tracer ions.

Results: Experiments have consistently shown that Lawrencium elutes in the same fraction as

other trivalent ions, such as erbium (Er³⁺).[1] This co-elution provides strong evidence for its

trivalent state. The elution position also allows for the determination of its ionic radius.

Solvent Extraction
Solvent extraction experiments provide further confirmation of Lawrencium's trivalent

character by observing its partitioning behavior between an aqueous and an organic phase.

Experimental Protocol:

Isotope Production: Early experiments utilized the isotope ²⁵⁶Lr (half-life 27 seconds).

Phase Preparation: An aqueous phase containing the ions of interest is prepared at a

specific pH. The organic phase consists of a chelating agent, such as thenoyltrifluoroacetone

(TTA), dissolved in a solvent like methyl isobutyl ketone (MIBK).

Extraction: The aqueous and organic phases are mixed, allowing for the chelation and

extraction of the ions into the organic phase. The efficiency of extraction is dependent on the

charge of the ion.

Phase Separation and Measurement: The two phases are separated, and the amount of

Lawrencium and other tracer ions in each phase is determined by measuring their

radioactive decay.

Results: Studies demonstrated that Lawrencium co-extracts with known trivalent ions,

separating from divalent and tetravalent ions under the same conditions.[1] This behavior is a

clear indicator of its trivalent nature in aqueous solution.
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Theoretical Validation: The Role of Relativistic
Effects
Theoretical calculations, particularly those incorporating relativistic effects, are crucial for

understanding the electronic structure of heavy elements like Lawrencium and predicting their

chemical properties.

Methodology: Multiconfiguration Dirac-Fock (MCDF) Calculations

Relativistic quantum chemistry calculations, such as the Multiconfiguration Dirac-Fock (MCDF)

method, are employed to model the electronic structure of Lawrencium.[2] These calculations

account for the high velocity of the inner-shell electrons, which leads to a relativistic contraction

of s and p orbitals and an expansion of d and f orbitals.

Key Findings:

Electron Configuration: Relativistic calculations predict the ground-state electron

configuration of Lawrencium to be [Rn] 5f¹⁴ 7s² 7p¹, which was experimentally confirmed.

This configuration, with three valence electrons, supports the formation of a stable Lr³⁺ ion.

Ionization Potentials: Theoretical calculations of the first and second ionization potentials of

Lawrencium are in excellent agreement with experimental values. The relatively low first

ionization energy is consistent with the removal of the single 7p electron, followed by the two

7s electrons to achieve the trivalent state.

Experimental and Logical Workflow
The validation of Lawrencium's trivalent nature follows a logical progression from production to

chemical characterization, supported by theoretical predictions.
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Caption: Workflow for the validation of Lawrencium's trivalent nature.

Conclusion
The convergence of evidence from ion exchange chromatography, solvent extraction

experiments, and relativistic theoretical calculations provides a robust validation of the trivalent

nature of Lawrencium. Its chemical behavior is consistent with that of a heavy homolog to

lutetium and other trivalent f-block elements. This understanding is fundamental to the

chemistry of the heaviest elements and the architecture of the periodic table.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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